1-Ethenyl-4-(iodomethyl)benzene
Description
1-Ethenyl-4-(iodomethyl)benzene (CAS: 45817-37-6) is an aromatic compound featuring a benzene ring substituted with an ethenyl (-CH=CH₂) group and an iodomethyl (-CH₂I) group at the para position. Its molecular formula is C₉H₉I, with a molecular weight of 244.07 g/mol . The compound’s structure combines reactivity from both the ethenyl (vinyl) group, which participates in polymerization or addition reactions, and the iodomethyl group, a versatile handle for further functionalization (e.g., nucleophilic substitution) .
Properties
CAS No. |
45817-37-6 |
|---|---|
Molecular Formula |
C9H9I |
Molecular Weight |
244.07 g/mol |
IUPAC Name |
1-ethenyl-4-(iodomethyl)benzene |
InChI |
InChI=1S/C9H9I/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1,7H2 |
InChI Key |
KFZYYXVIZOVAFO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CI |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 1-Ethenyl-4-(iodomethyl)benzene with structurally related benzene derivatives:
Key Observations :
- Halogen Effects : Iodine substituents increase molecular weight and melting points compared to bromo or chloro analogs (e.g., 2b vs. 2c) due to higher atomic mass and polarizability .
- Functional Group Reactivity : The iodomethyl group (-CH₂I) offers superior leaving-group ability compared to ethoxymethyl (-CH₂OEt) or sulfanyl (-CH₂SPh) groups, making it more reactive in nucleophilic substitutions .
- Crystal Engineering: 1-Ethenyl-4-[(phenylsulfanyl)methyl]benzene exhibits non-coplanar phenyl rings (dihedral angle = 72.38°) and stabilizes via C–H···π interactions, a feature absent in iodomethyl derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
